

Application Notes and Protocols for Oral Administration of TM5275 Sodium

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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764139

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These application notes provide a comprehensive overview of the oral administration of **TM5275 sodium**, a potent and selective small molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1). The information is compiled from preclinical studies and is intended to guide researchers in designing and executing experiments involving this compound.

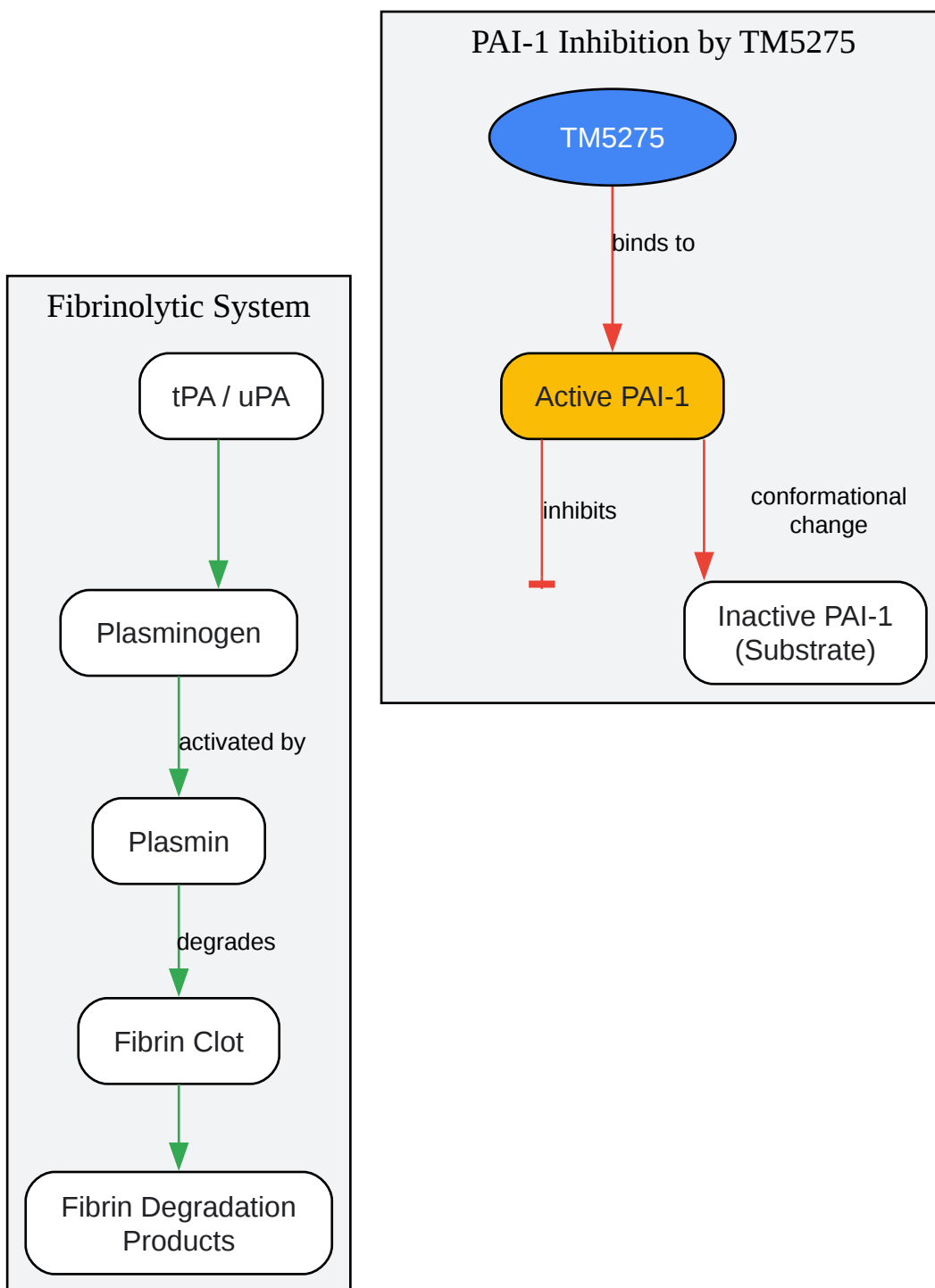
Introduction

TM5275 is an orally bioavailable inhibitor of PAI-1, a key regulator of the fibrinolytic system.^[1] ^[2] Elevated PAI-1 levels are implicated in various pathological conditions, including thrombosis, fibrosis, and cancer.^{[3][4][5]} TM5275 has demonstrated antithrombotic and anti-fibrotic efficacy in several preclinical models. It has a favorable pharmacokinetic profile and low toxicity in mice and rats.

Chemical Name: 5-chloro-2-[(2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethoxy)acetyl]amino]benzoate
Molecular Formula: C₂₈H₂₆ClN₃O₅
Molecular Weight: 531.98 g/mol

Mechanism of Action

TM5275 selectively inhibits PAI-1 with an IC₅₀ of 6.95 μ M. It binds to strand 4 of the A β -sheet (s4A) position of PAI-1. This interaction induces a conformational change in PAI-1, converting it from an active inhibitor to a substrate for tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). This ultimately enhances the breakdown of fibrin clots and reduces the deposition of extracellular matrix.



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Caption: Mechanism of TM5275 in the fibrinolytic system.

Quantitative Data Summary

The following table summarizes the quantitative data from various preclinical studies involving oral administration of TM5275.

Parameter	Species	Dosage	Vehicle	Key Findings	Reference
Antithrombotic Efficacy	Rat (Male CD)	10 and 50 mg/kg	0.5% Carboxymethyl cellulose (CMC) solution	Significantly lower blood clot weights compared to vehicle-treated rats.	
Pharmacokinetics	Rat	10 mg/kg	Not Specified	Plasma concentration reached 17.5 ± 5.2 µM.	
Pharmacokinetics	Mouse (Male ICR)	50 mg/kg	Not Specified	Blood samples collected at 0, 1, 2, 6, and 24 hours post-administration for concentration determination.	
Hepatic Fibrosis	Rat (Fischer-344)	50 mg/kg/day	In drinking water	Attenuated hepatic fibrosis.	
Hepatic Fibrosis	Rat (OLETF)	50 and 100 mg/kg/day	In drinking water	Attenuated hepatic fibrosis.	
Intestinal Fibrosis	Mouse (BALB/c)	Not Specified	Carboxymethyl cellulose (CMC) suspension	Upregulated MMP-9 and decreased collagen accumulation.	

Experimental Protocols

Preparation of TM5275 Sodium for Oral Administration

Materials:

- **TM5275 sodium** powder
- Vehicle:
 - 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
 - Sterile drinking water
- Sterile tubes
- Vortex mixer
- Sonicator (optional)

Protocol for CMC Suspension:

- Weigh the required amount of **TM5275 sodium** powder.
- Prepare a 0.5% CMC solution by dissolving CMC in sterile water. Stir until fully dissolved.
- Suspend the TM5275 powder in the 0.5% CMC solution to the desired final concentration.
- Vortex the suspension thoroughly to ensure uniformity.
- If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
- Administer the suspension to the animals via oral gavage.

Protocol for Administration in Drinking Water:

- Calculate the total daily dose of TM5275 required per animal based on its weight and the target dosage (e.g., 50 mg/kg/day).
- Estimate the daily water consumption of the animals.

- Dissolve the calculated amount of TM5275 in the corresponding volume of drinking water to achieve the target daily dose.
- Provide the medicated water to the animals as the sole source of drinking water.
- Prepare fresh medicated water daily.

In Vivo Antithrombotic Study in Rats

This protocol is adapted from a study investigating the antithrombotic effects of TM5275 in a rat model.

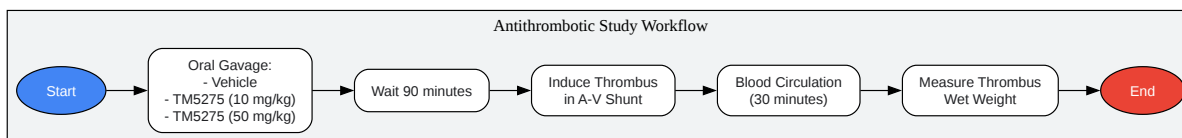
Animals: Male CD rats.

Experimental Groups:

- Vehicle control (0.5% CMC solution)
- TM5275 (10 mg/kg)
- TM5275 (50 mg/kg)
- Positive control (e.g., ticlopidine 500 mg/kg)

Procedure:

- Administer the respective treatments (vehicle, TM5275, or positive control) orally by gavage 90 minutes before the surgical procedure.
- Induce thrombus formation in an arteriovenous shunt.
- Allow blood to circulate through the shunt for 30 minutes.
- At the end of the circulation period, retrieve the thrombus.
- Measure the wet weight of the thrombus.



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Caption: Workflow for in vivo antithrombotic study.

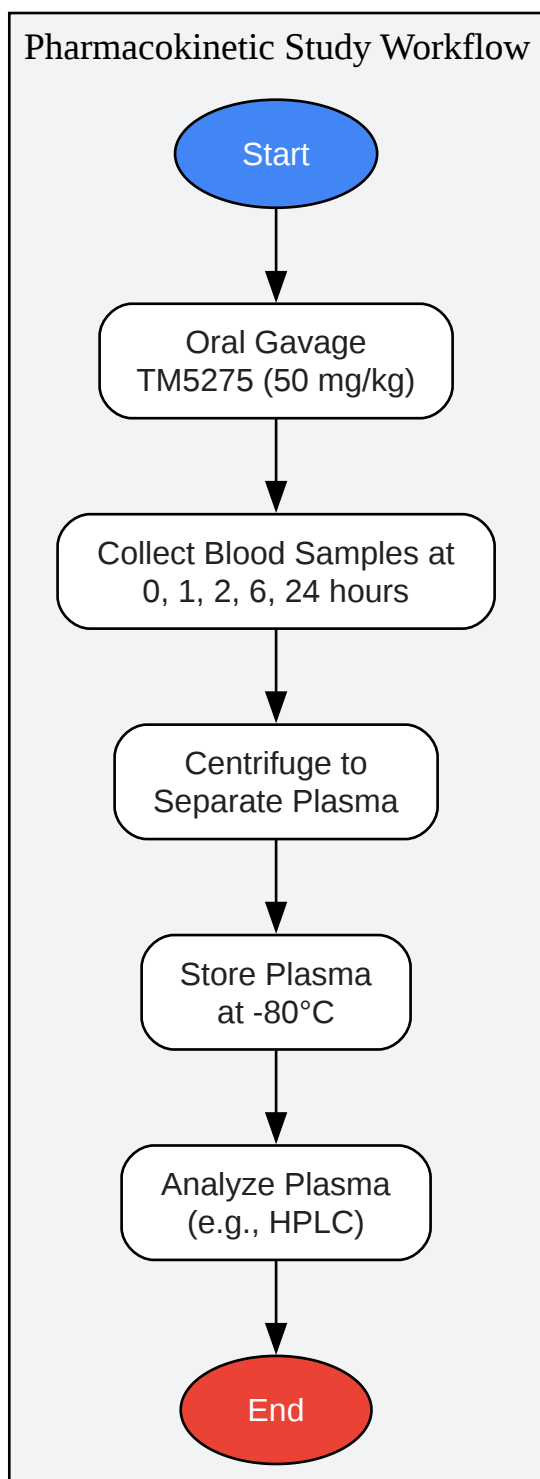
Pharmacokinetic Study in Mice

This protocol is based on a study assessing the plasma concentration of TM5275 in mice following oral administration.

Animals: Male ICR mice.

Procedure:

- Administer TM5275 (50 mg/kg) orally by gavage.
- Collect heparinized blood samples from the tail vein at the following time points: 0 (pre-dose), 1, 2, 6, and 24 hours post-administration.
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Determine the plasma concentration of TM5275 using a validated analytical method, such as reverse-phase high-performance liquid chromatography (HPLC).



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Caption: Workflow for pharmacokinetic study in mice.

Safety and Toxicology

TM5275 exhibits a favorable safety profile with very low toxicity observed in mice and rats. In nonhuman primates, it has been shown to have antithrombotic benefits without a significant bleeding effect.

Conclusion

TM5275 sodium is a promising PAI-1 inhibitor with demonstrated efficacy in preclinical models of thrombosis and fibrosis when administered orally. The protocols outlined in these application notes provide a foundation for researchers to further investigate the therapeutic potential of this compound. Careful consideration of the experimental model, dosage, and vehicle is crucial for obtaining reliable and reproducible results.

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References

- [1. What PAI-1 inhibitors are in clinical trials currently? \[synapse.patsnap.com\]](#)
- [2. selleckchem.com \[selleckchem.com\]](#)
- [3. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Inhibition of plasminogen activator inhibitor-1 attenuates against intestinal fibrosis in mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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